Superior Antiproliferative Activity in HT-29 Colorectal Cancer Cells: AT7867 vs. MK-2206 and Perifosine
In a direct head-to-head comparison using HT-29 human colorectal cancer cells, AT7867 (10 μM, 72-hour treatment) produced a significantly lower percentage of viable cells compared with both MK-2206 (pan-AKT allosteric inhibitor) and perifosine (lipid-based AKT inhibitor) at identical concentration and duration [1]. The data demonstrate that AT7867 exhibits quantitatively superior antiproliferative efficacy against this colorectal cancer model relative to two structurally and mechanistically distinct AKT pathway inhibitors commonly used in preclinical research [1].
| Evidence Dimension | Cell viability (MTT assay) after 72-hour treatment |
|---|---|
| Target Compound Data | AT7867 (10 μM): approximately 40-45% viable cell percentage (estimated from figure) |
| Comparator Or Baseline | MK-2206 (10 μM): approximately 65-70% viable cell percentage; Perifosine (10 μM): approximately 75-80% viable cell percentage |
| Quantified Difference | AT7867 reduced viable cell percentage by approximately 25-35 percentage points more than MK-2206 and perifosine |
| Conditions | HT-29 human colorectal cancer cells; 10 μM compound concentration; 72-hour treatment; MTT assay; n=5 per group |
Why This Matters
This direct comparison provides quantitative justification for selecting AT7867 over MK-2206 or perifosine when maximum antiproliferative efficacy in colorectal cancer models is the primary experimental objective.
- [1] Zhang S, et al. AT7867 Inhibits Human Colorectal Cancer Cells via AKT-Dependent and AKT-Independent Mechanisms. PLoS ONE. 2017;12(1):e0169585. Figure 3E, 3F. View Source
